molecular formula C16H15ClN2O3 B11209901 N-(3-chlorophenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide

N-(3-chlorophenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide

Cat. No.: B11209901
M. Wt: 318.75 g/mol
InChI Key: NRLOXNPUZLKQDM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chlorophenyl group, dihydroxy groups, and a carboxamide group attached to a tetrahydroquinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chloroaniline and an appropriate electrophile.

    Hydroxylation: The dihydroxy groups can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate compound with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the carboxamide to an amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It can be incorporated into polymers or other materials for enhanced properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its potential interactions with cellular receptors.

Medicine:

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, or anticancer activities.

Industry:

    Agriculture: It can be used in the development of agrochemicals for pest control.

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects can be attributed to its ability to bind to these targets, thereby modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-2-hydroxyquinoline-3-carboxamide
  • N-(3-chlorophenyl)-2,4-dihydroxyquinoline-3-carboxamide
  • N-(3-chlorophenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline

Uniqueness: N-(3-chlorophenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is unique due to the presence of both dihydroxy groups and the tetrahydroquinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the chlorophenyl group further enhances its reactivity and potential interactions with biological targets.

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H15ClN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h3-5,8H,1-2,6-7H2,(H,18,21)(H2,19,20,22)

InChI Key

NRLOXNPUZLKQDM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)Cl)O

Origin of Product

United States

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